molecular formula C13H20O B1339231 1-(Hexyloxy)-4-methylbenzene CAS No. 57792-40-2

1-(Hexyloxy)-4-methylbenzene

Cat. No. B1339231
CAS RN: 57792-40-2
M. Wt: 192.3 g/mol
InChI Key: LXXFRHKBLSRVAS-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include information about its natural occurrence or synthesis .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with specific reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques used could include spectroscopy, crystallography, or computational methods .


Chemical Reactions Analysis

This involves studying the reactions the compound can undergo. Factors like reactivity, stability, and the influence of conditions (temperature, pH, etc.) are considered .

Scientific Research Applications

Reactivity in Combustion Systems

1-(Hexyloxy)-4-methylbenzene, as part of the alkylated aromatic hydrocarbons family, plays a significant role in combustion systems. The reactivity of such compounds varies with different substitutions, impacting combustion characteristics like octane rating and ignition delay. Understanding their behavior can aid in developing better fuel systems (Silva & Bozzelli, 2010).

Electrosynthesis and Spectroscopic Characterization

Electrosynthesized polymers of derivatives, such as 1-methoxy-4-n-hexoxybenzene, show promise due to their solubility in organic solvents and potential in electronic applications. Their structural characterization, including molecular weights and electrical conductivity, provides insights into the development of advanced materials (Moustafid et al., 1991).

Hindered Rotations in Solid and Liquid Phases

Studies on low-frequency modes of methylbenzenes, including 1-(Hexyloxy)-4-methylbenzene, offer valuable information on their behavior in solid and liquid phases. This understanding is crucial for applications in materials science and chemistry, particularly in designing substances with specific rotational properties (Rush, 1967).

Electropolymerization in Ionic Liquids

The electropolymerization of related compounds in ionic liquids opens up possibilities for creating polymers with enhanced electrochemical stability and specific properties. Such polymers, like poly(1,2-methylenedioxybenzene), have applications in ion-sieving films and as matrices for catalyst particles, highlighting the versatility of 1-(Hexyloxy)-4-methylbenzene derivatives (Dong et al., 2007).

Liquid-Phase Oxidation in Catalysis

The liquid-phase oxidation of methylbenzenes, including 1-(Hexyloxy)-4-methylbenzene, is critical in the synthesis of various chemicals. Understanding the oxidation process, catalyzed by different systems, helps in the efficient production of key intermediates for pharmaceuticals and other industries (Okada & Kamiya, 1981).

properties

IUPAC Name

1-hexoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-3-4-5-6-11-14-13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXFRHKBLSRVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568992
Record name 1-(Hexyloxy)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Hexyloxy)-4-methylbenzene

CAS RN

57792-40-2
Record name 1-(Hexyloxy)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
L Liao, Y Pang, L Ding, FE Karasz… - Journal of Polymer …, 2004 - Wiley Online Library
… Synthesis of 2-Bromomethyl-1-hexyloxy-4-methylbenzene (7b) To a suspension of 1-hexyloxy-4-methylbenzene (3.845 g, 20 mmol)12 and para-formaldehyde (0.615 g, 20.5 mmol) in …
Number of citations: 12 onlinelibrary.wiley.com
L Liao, L Ding, FE Karasz… - Journal of Polymer Science …, 2005 - Wiley Online Library
… A mixture of 2-bromomethyl-1-hexyloxy-4-methylbenzene11 (0.210 g, 0.735 mmol) and triethyl phosphite (0.294 g, 1.764 mmol) in a flask was heated at 155–160 C for 5 h under an …
Number of citations: 5 onlinelibrary.wiley.com
L Liao, L Ding, FE Karasz… - Journal of Polymer Science …, 2004 - Wiley Online Library
… A mixture of 2,6-bis(bromomethyl)-1-hexyloxy-4-methylbenzene (0.756 g, 2.00 mmol) and triphenyl phosphine (1.153 g, 4.40 mmol) in dimethylformamide (10 mL) was heated to 60–70 …
Number of citations: 26 onlinelibrary.wiley.com
L Liao, Y Pang, L Ding… - Journal of Polymer Science …, 2004 - Wiley Online Library
… 2,6-Bis(bromomethyl)-1-hexyloxy-4-methylbenzene21 (0.303 g, 0.8 mmol) and P(OEt) 3 (0.293 g,1.76 mmol) were heated to 155–165 C under an atmosphere of argon for 3 h. The …
Number of citations: 8 onlinelibrary.wiley.com
L Liao, Y Pang, L Ding, FE Karasz - Macromolecules, 2002 - ACS Publications
… To a suspension of 1-hexyloxy-4-methylbenzene (3.845 g, 20 mmol) and paraformaldehyde (0.615 g, 20.5 mmol) in acetic acid (10 mL) was added hydrogen bromide (30 wt % in AcOH, …
Number of citations: 28 pubs.acs.org
D Cao, Z Chen, L Lv, H Zeng, Y Peng, CJ Li - Iscience, 2020 - cell.com
Hydroxyl is widely found in organic molecules as functional group and its deprivation plays an inevitable role in organic synthesis. However, the direct cleavage of Csp 3 -O bond in …
Number of citations: 23 www.cell.com
A Ismael - 2015 - munin.uit.no
The synthesis of the benzoid-based lipoxine A4 (LXA4) is the focus of this study specifically, the para substituted benzoid system. LXA4 is an endogenous agonist binding with high …
Number of citations: 0 munin.uit.no

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